molecular formula C20H32N2O3 B12697117 3-Pyrrolidinecarboxamide, N-(2-(2,6-dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-, 1-oxide CAS No. 102132-46-7

3-Pyrrolidinecarboxamide, N-(2-(2,6-dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-, 1-oxide

Cat. No.: B12697117
CAS No.: 102132-46-7
M. Wt: 348.5 g/mol
InChI Key: MCUWRZUGPUZDJG-UHFFFAOYSA-N
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Description

3-Pyrrolidinecarboxamide, N-(2-(2,6-dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-, 1-oxide is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinecarboxamide, N-(2-(2,6-dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-, 1-oxide typically involves multiple steps, including the preparation of intermediate compounds. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Phenoxy Group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with an alkyl halide.

    Oxidation: The final step often involves the oxidation of the compound to introduce the 1-oxide group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a reagent or intermediate in the synthesis of other complex molecules.

Biology

In biological research, it may be studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.

Industry

In industry, the compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinecarboxamide, N-(2-(2,6-dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-, 1-oxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyrrolidinecarboxamide derivatives
  • Phenoxy-substituted compounds
  • Tetramethyl-substituted compounds

Uniqueness

The uniqueness of 3-Pyrrolidinecarboxamide, N-(2-(2,6-dimethylphenoxy)-1-methylethyl)-2,2,5,5-tetramethyl-, 1-oxide lies in its specific combination of functional groups and its potential applications in various fields. Its structure may confer unique chemical properties that distinguish it from other similar compounds.

Properties

CAS No.

102132-46-7

Molecular Formula

C20H32N2O3

Molecular Weight

348.5 g/mol

IUPAC Name

N-[1-(2,6-dimethylphenoxy)propan-2-yl]-2,2,5,5-tetramethyl-1-oxidopyrrolidin-1-ium-3-carboxamide

InChI

InChI=1S/C20H32N2O3/c1-13-9-8-10-14(2)17(13)25-12-15(3)21-18(23)16-11-19(4,5)22(24)20(16,6)7/h8-10,15-16,22H,11-12H2,1-7H3,(H,21,23)

InChI Key

MCUWRZUGPUZDJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C2CC([NH+](C2(C)C)[O-])(C)C

Origin of Product

United States

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